molecular formula C4H7NO4S B15059689 (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid

(3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid

Cat. No.: B15059689
M. Wt: 165.17 g/mol
InChI Key: CKMPIUWDWKULKJ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Isothiazolidine-3-carboxylicacid1,1-dioxide is a chemical compound that belongs to the class of isothiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a carboxylic acid group and a dioxide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-Isothiazolidine-3-carboxylicacid1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the dioxide group, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

®-Isothiazolidine-3-carboxylicacid1,1-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Isothiazolidine-3-carboxylicacid1,1-dioxide include other isothiazolidines and related sulfur-containing heterocycles. Examples include:

  • Isothiazolidine-1,1-dioxide
  • Thiazolidine-2,4-dione
  • Isothiazole derivatives

Uniqueness

®-Isothiazolidine-3-carboxylicacid1,1-dioxide is unique due to its specific structural features, including the presence of both a carboxylic acid group and a dioxide group

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

(3R)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

InChI

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1

InChI Key

CKMPIUWDWKULKJ-GSVOUGTGSA-N

Isomeric SMILES

C1CS(=O)(=O)N[C@H]1C(=O)O

Canonical SMILES

C1CS(=O)(=O)NC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.